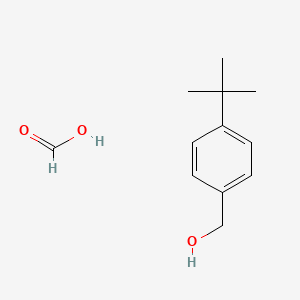
(4-Tert-butylphenyl)methanol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(4-Tert-butylphenyl)methanol can be synthesized through the reduction of 4-tert-butylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is obtained by the carbonylation of methanol. The reaction is catalyzed by strong acids such as sulfuric acid.
Industrial Production Methods
Industrial production of (4-tert-butylphenyl)methanol involves the catalytic hydrogenation of 4-tert-butylbenzaldehyde. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Formic acid is produced on an industrial scale by the hydrolysis of methyl formate, which is catalyzed by sulfuric acid. This method is efficient and widely used in the chemical industry.
化学反応の分析
Types of Reactions
(4-Tert-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-tert-butylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 4-tert-butylphenylmethane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Formic acid participates in several types of reactions, including:
Dehydration: It can dehydrate to form carbon monoxide (CO) and water (H2O) under acidic conditions.
Reduction: It can be reduced to formaldehyde (CH2O) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Esterification: It reacts with alcohols to form formate esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation of (4-tert-butylphenyl)methanol: 4-tert-butylbenzaldehyde
Reduction of formic acid: Formaldehyde
科学的研究の応用
(4-Tert-butylphenyl)methanol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-tert-butylphenyl)methanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent or a nucleophile in chemical reactions. Formic acid, on the other hand, acts as a reducing agent and a source of formyl groups in various biochemical processes. It inhibits enzymes such as nitric oxide synthase and prostaglandin D synthase, affecting various metabolic pathways.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the hydroxyl group on the methanol moiety.
Benzyl alcohol: Similar in structure but lacks the tert-butyl group.
Phenylmethanol: Similar in structure but lacks the tert-butyl group.
Uniqueness
(4-Tert-butylphenyl)methanol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer distinct chemical properties and reactivity. Formic acid is unique as the simplest carboxylic acid, making it a versatile reagent in various chemical reactions.
特性
CAS番号 |
597554-55-7 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
(4-tert-butylphenyl)methanol;formic acid |
InChI |
InChI=1S/C11H16O.CH2O2/c1-11(2,3)10-6-4-9(8-12)5-7-10;2-1-3/h4-7,12H,8H2,1-3H3;1H,(H,2,3) |
InChIキー |
QJGHOLXCBWWQFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CO.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




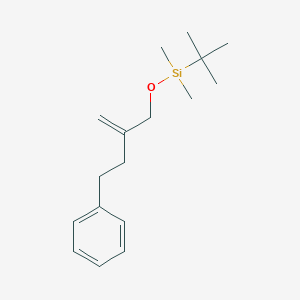
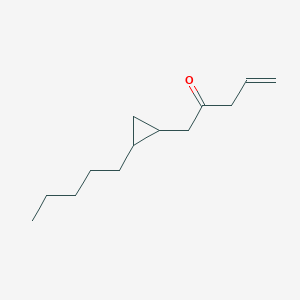
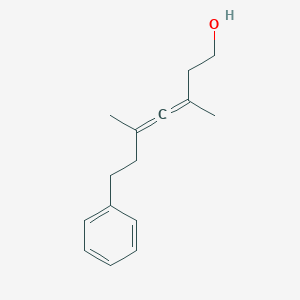
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
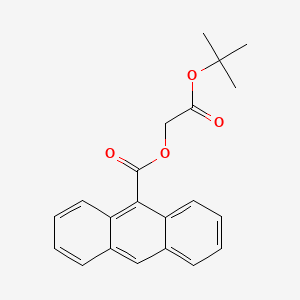
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
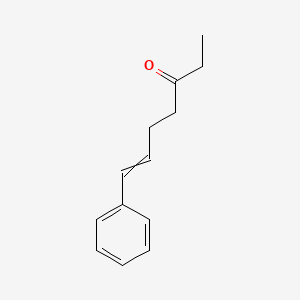

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)

